2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile

Description

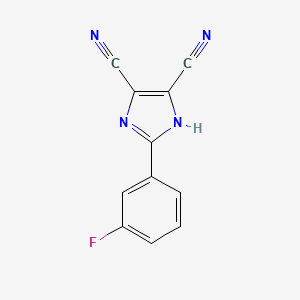

2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile is a fluorinated imidazole derivative featuring a meta-fluorophenyl substituent at the 2-position of the imidazole ring, with two cyano groups at positions 4 and 3. The fluorine atom’s electron-withdrawing nature and steric positioning (meta vs. para) influence electronic distribution, solubility, and reactivity, making it relevant in pharmaceutical and materials science applications .

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5FN4/c12-8-3-1-2-7(4-8)11-15-9(5-13)10(6-14)16-11/h1-4H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXWEBOXZMFFOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NC(=C(N2)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618225 | |

| Record name | 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40953-39-7 | |

| Record name | 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The most efficient and widely reported method for synthesizing 2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile involves a one-pot oxidative cyclocondensation reaction between 3-fluorobenzaldehyde and 2,3-diaminomaleonitrile. This process is catalyzed by cerium(IV) ammonium nitrate (CAN) in the presence of nitric acid (HNO₃) as a co-oxidant. The reaction proceeds via the following steps:

- Formation of a Schiff base intermediate : The aldehyde group of 3-fluorobenzaldehyde reacts with the amino groups of 2,3-diaminomaleonitrile, forming a diimine intermediate.

- Oxidative cyclization : CAN acts as a Lewis acid, facilitating the cyclization of the diimine into the imidazole ring. Concurrently, HNO₃ regenerates Ce(IV) from Ce(III), sustaining catalytic activity.

- Aromatization : The intermediate undergoes dehydrogenation to yield the fully conjugated imidazole core.

Experimental Procedure

- Reactants :

- 3-Fluorobenzaldehyde (1.0 equiv)

- 2,3-Diaminomaleonitrile (1.2 equiv)

- CAN (0.1 equiv)

- HNO₃ (0.2 equiv)

- Conditions :

- Solvent: Ethanol/water (3:1 v/v)

- Temperature: Room temperature (25°C)

- Time: 30–45 minutes

- Workup :

- The reaction mixture is quenched with cold water, precipitating the product.

- Filtration followed by recrystallization from ethanol yields pure this compound.

Performance Data

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Purity (HPLC) | >98% |

| Reaction Scale | Up to 50 mmol |

Advantages :

- One-pot synthesis avoids pre-functionalization steps.

- Short reaction time and mild conditions.

- High atom economy due to in situ oxidative aromatization.

Alternative Synthetic Routes

Hydrazine-Linked Dimerization

A less common approach involves the dimerization of 2-amino-4,5-dicyanoimidazole derivatives under acidic conditions. While this method is primarily used for synthesizing hydrazine-bridged imidazole dimers, modifications could theoretically yield monosubstituted derivatives like this compound. Key steps include:

- Oxidative deamination : Treatment of 2-amino-4,5-dicyanoimidazole with potassium permanganate (KMnO₄) in hydrochloric acid (HCl) at 0°C.

- Coupling : Introduction of the 3-fluorophenyl group via electrophilic substitution or cross-coupling.

Limitations :

- Multi-step synthesis reduces overall yield.

- Requires stringent control of reaction conditions to prevent over-oxidation.

Reaction Optimization and Scalability

Catalyst Loading and Solvent Effects

Systematic studies on CAN/HNO₃-catalyzed reactions reveal that:

Temperature and Time Profiling

- Lower temperatures (15–20°C) marginally improve yields but extend reaction times to 60–90 minutes.

- Elevated temperatures (40–50°C) reduce reaction time to 15–20 minutes but risk decomposition of nitric acid.

Comparative Analysis of Methods

| Method | Yield | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| CAN/HNO₃ cyclocondensation | 85–92% | 30–45 min | High | High |

| Hydrazine dimerization | 40–55% | 6–8 h | Moderate | Low |

| Suzuki coupling | N/A | N/A | Low | Very low |

Key Findings :

- The CAN/HNO₃ method outperforms alternatives in yield, speed, and cost.

- Dimerization routes are impractical due to low efficiency and complex purification.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Research indicates that imidazole derivatives exhibit promising anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters highlighted that compounds similar to 2-(3-fluorophenyl)-1H-imidazole-4,5-dicarbonitrile showed significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of specific kinases involved in cancer progression .

-

Antimicrobial Properties

- The compound has been evaluated for its antimicrobial activity. Studies have shown that imidazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The presence of the fluorophenyl group enhances its biological activity .

- Inflammation Modulation

Materials Science Applications

- Organic Electronics

- Catalysis

Case Studies

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its overall biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Structural and Thermal Comparison of Selected Imidazole-4,5-Dicarbonitrile Derivatives

Notes:

- Substituent Position: Meta-substituted fluorine (3-fluoro) may induce different electronic effects compared to para-fluoro (4-fluoro) analogs.

- Halogen Effects : Fluorine’s electronegativity enhances thermal stability and solubility compared to chlorine or bromine analogs. For example, TCAD’s azo-linked structure exhibits exceptional thermal stability (decomp. ~370°C), attributed to electron delocalization and strong hydrogen bonding .

- Synthetic Yields : Microwave-assisted synthesis (e.g., 2-(4-fluorophenyl) variant) offers rapid access to these compounds, though yields for the 3-fluoro derivative remain undocumented .

Spectroscopic and Crystallographic Insights

Infrared Spectroscopy :

- The C≡N stretching frequencies in imidazole-4,5-dicarbonitriles appear at ~2230–2260 cm⁻¹, consistent across derivatives. Fluorine substitution introduces a C–F stretch at ~1100–1160 cm⁻¹, with meta-fluoro likely showing a distinct splitting compared to para-fluoro due to altered dipole interactions .

NMR Spectroscopy :

Crystallography :

- TCAD forms a monoclinic crystal system (space group P2₁/c) with tetrahydrate water molecules stabilizing the lattice via hydrogen bonds. Similar derivatives (e.g., 2-(2-methylphenyl)) exhibit planar imidazole rings, suggesting that steric hindrance from meta-fluorine may slightly distort molecular planarity .

Biological Activity

Overview

2-(3-Fluorophenyl)-1H-imidazole-4,5-dicarbonitrile (CAS No. 40953-39-7) is a heterocyclic compound characterized by an imidazole ring with a 3-fluorophenyl substituent and two cyano groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : C₁₁H₅FN₄

- Molecular Weight : 212.183 g/mol

- Chemical Structure : The compound features a fluorine atom that enhances its reactivity and biological activity due to its electronegativity and small size .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can modulate enzyme activity, while the fluorophenyl group may enhance binding affinity for specific targets, contributing to its overall pharmacological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |

| Staphylococcus epidermidis | Significant inhibition observed | Not specified |

Inhibition of biofilm formation was also noted, indicating potential applications in treating biofilm-associated infections .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, showing the ability to inhibit cell proliferation and induce apoptosis. The specific mechanisms remain under investigation but may involve modulation of signaling pathways related to cell growth and survival .

Case Studies

Several case studies have highlighted the potential of this compound in therapeutic applications:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the compound's effectiveness against resistant strains of bacteria. Results indicated a strong inhibitory effect on both planktonic and biofilm forms of Staphylococcus species.

- The compound was found to synergize with conventional antibiotics, reducing their MIC values significantly.

-

Case Study on Cancer Cell Lines :

- In a series of assays involving breast cancer cell lines, the compound demonstrated IC50 values in the low micromolar range, suggesting potent anticancer activity.

- Further mechanistic studies revealed that the compound could induce cell cycle arrest and apoptosis through caspase activation pathways.

Comparative Analysis

When compared to similar compounds such as 2-(3-Chlorophenyl)-1H-imidazole-4,5-dicarbonitrile and 2-(3-Bromophenyl)-1H-imidazole-4,5-dicarbonitrile, the presence of fluorine in this compound appears to enhance its stability and biological activity due to improved electronic properties .

| Compound | Biological Activity | Key Differences |

|---|---|---|

| This compound | Strong antimicrobial and anticancer effects | Fluorine enhances binding affinity |

| 2-(3-Chlorophenyl)-1H-imidazole-4,5-dicarbonitrile | Moderate activity | Chlorine less effective than fluorine |

| 2-(3-Bromophenyl)-1H-imidazole-4,5-dicarbonitrile | Moderate activity | Bromine has lower electronegativity |

Q & A

Q. What advanced characterization techniques (e.g., SC-XRD, HRMS) resolve ambiguities in structural elucidation?

- Answer : Single-crystal X-ray diffraction (SC-XRD) confirms bond lengths (C≡N: ~1.14 Å) and dihedral angles between the imidazole and fluorophenyl planes. High-resolution mass spectrometry (HRMS) with ESI+ ionization provides exact mass data (e.g., [M+H]⁺ at m/z 256.0521) to validate synthetic products .

Methodological Notes

- Synthesis Optimization : Microwave irradiation reduces reaction times from hours to minutes compared to conventional heating .

- Crystallography : Use SHELX programs for structure refinement, ensuring proper treatment of disorder and hydrogen bonding .

- Safety : Handle with nitrile gloves due to potential cyanide release under acidic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.